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Compound of Interest

Compound Name: 6-Octyltetrahydro-2H-pyran-2-one

Cat. No.: B036294 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for δ-

tridecalactone (C₁₃H₂₄O₂), a saturated delta-lactone. This document is intended for

researchers, scientists, and professionals in drug development and related fields who require a

comprehensive understanding of the structural elucidation of this molecule through modern

spectroscopic techniques. We will delve into the nuances of Nuclear Magnetic Resonance

(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not just

data, but also the underlying principles and experimental considerations that are crucial for

accurate interpretation.

Introduction to δ-Tridecalactone and the Imperative
of Spectroscopic Analysis
δ-Tridecalactone is a member of the lactone family of compounds, characterized by a cyclic

ester. Specifically, it is a six-membered ring (δ-lactone) with an octyl side chain at the C-6

position. Its molecular formula is C₁₃H₂₄O₂ and it has a molecular weight of 212.33 g/mol . The

precise characterization of such molecules is fundamental in fields ranging from flavor and

fragrance chemistry to the synthesis of complex natural products and pharmaceuticals.

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure,

confirming its identity, purity, and stereochemistry. This guide will systematically explore the key

spectroscopic techniques used to characterize δ-tridecalactone.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Carbon-Hydrogen Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for

elucidating the structure of organic molecules in solution. By probing the magnetic properties of

atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical

environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectral Data
While a publicly available experimental ¹H NMR spectrum for δ-tridecalactone is not readily

found in the reviewed literature, a highly accurate prediction can be made based on the well-

established chemical shift trends of homologous δ-lactones, such as δ-decalactone and δ-

dodecalactone. The expected ¹H NMR spectrum in deuterochloroform (CDCl₃) would exhibit

characteristic signals corresponding to the protons of the lactone ring and the octyl side chain.

Table 1: Predicted ¹H NMR Data for δ-Tridecalactone in CDCl₃

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-6 (CH-O) 4.25 - 4.15 m -

H-2 (CH₂-C=O) 2.55 - 2.45 m -

H-3, H-4, H-5 (ring

CH₂)
1.90 - 1.60 m -

H-1' (side chain CH₂) 1.70 - 1.50 m -

-(CH₂)₆- (side chain) 1.40 - 1.20 br s -

-CH₃ (side chain) 0.95 - 0.85 t ~7.0

Causality Behind Predictions: The chemical shift of the H-6 proton is the most downfield due to

the deshielding effect of the adjacent oxygen atom. The protons at C-2 (α to the carbonyl

group) are also deshielded. The remaining methylene protons of the ring and the side chain

appear in the more upfield region, with the terminal methyl group exhibiting a characteristic
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triplet. The broad singlet for the bulk of the side chain methylenes is a common feature in long-

chain aliphatic compounds.

Predicted ¹³C NMR Spectral Data
Similarly, the ¹³C NMR spectrum can be predicted with a high degree of confidence. The

carbonyl carbon of the lactone will be the most downfield signal. The carbon attached to the

oxygen (C-6) will also be significantly downfield.

Table 2: Predicted ¹³C NMR Data for δ-Tridecalactone in CDCl₃

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-1 (C=O) 172.5 - 171.5

C-6 (CH-O) 81.0 - 80.0

C-2 (CH₂-C=O) 31.0 - 30.0

C-5 29.5 - 28.5

C-3, C-4, side chain CH₂ 36.0 - 22.0

-CH₃ (side chain) 14.5 - 13.5

Expertise in Interpretation: The chemical shifts are dictated by the electronegativity of

neighboring atoms and the overall electronic environment. The carbonyl carbon (C-1)

experiences the greatest deshielding. The C-6 carbon, being an ether-type carbon, appears in

the 80 ppm region. The aliphatic carbons of the ring and the long octyl chain will resonate in the

typical alkane region of the spectrum.

Experimental Protocol for NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of δ-tridecalactone in 0.5-0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a broadband probe.
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¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve

a good signal-to-noise ratio.

Typical parameters: spectral width of 12-15 ppm, pulse angle of 30-45°, relaxation delay of

1-2 seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: spectral width of 220-240 ppm, pulse angle of 45°, relaxation delay of

2-5 seconds.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and

reference the spectra to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy: Identifying Functional
Groups
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional

groups present in a molecule. The absorption of infrared radiation at specific frequencies

corresponds to the vibrational modes of chemical bonds.

Experimental IR Spectral Data
An experimental IR spectrum for δ-tridecalactone is available and shows the characteristic

absorptions for a saturated aliphatic lactone.[1]

Table 3: IR Absorption Data for δ-Tridecalactone

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.chemicalbook.com/SpectrumEN_7370-92-5_IR1.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b036294?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

~1735 Strong C=O stretch (lactone)

~2925, ~2855 Strong C-H stretch (aliphatic)

~1240 Strong C-O stretch (ester)

~1465, ~1375 Medium C-H bend (aliphatic)

Trustworthiness of Assignments: The most prominent and diagnostic peak in the IR spectrum of

δ-tridecalactone is the strong absorption around 1735 cm⁻¹, which is characteristic of the

carbonyl stretching vibration in a six-membered ring lactone. The strong C-H stretching

vibrations just below 3000 cm⁻¹ confirm the presence of the aliphatic hydrocarbon chain. The

strong C-O stretching vibration further supports the presence of the ester functional group.

Experimental Protocol for IR Data Acquisition (ATR-
FTIR)

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory.

Sample Application: Place a small drop of neat δ-tridecalactone directly onto the ATR crystal.

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Background Correction: Record a background spectrum of the clean ATR crystal prior to

sample analysis and subtract it from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It provides invaluable information about the molecular weight of a compound and its

fragmentation pattern, which can be used to deduce its structure.
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Experimental Mass Spectrometry Data
An LC-ESI-QTOF MS2 spectrum of δ-tridecalactone is available from MassBank.[2] The

precursor ion in positive ion mode is the protonated molecule [M+H]⁺.

Molecular Formula: C₁₃H₂₄O₂

Exact Mass: 212.1776

Precursor Ion [M+H]⁺: m/z 213.1848

Table 4: Key Fragment Ions in the MS2 Spectrum of δ-Tridecalactone ([M+H]⁺ at m/z

213.1848)

m/z Relative Intensity
Possible Fragment
Structure/Loss

195.1735 High [M+H - H₂O]⁺

177.1632 High
[M+H - 2H₂O]⁺ or subsequent

fragmentation

135.1164 Medium Cleavage of the side chain

121.1006 High
Further fragmentation of the

ring

97.1007 High C₇H₁₃⁺ fragment

83.0850 Medium C₆H₁₁⁺ fragment

Authoritative Grounding in Fragmentation Mechanisms: The fragmentation of protonated δ-

lactones is complex. The initial loss of water is a common pathway. Cleavage of the octyl side

chain at various points leads to a series of fragment ions. The lactone ring itself can undergo

rearrangement and fragmentation, giving rise to the observed smaller m/z ions.

Experimental Protocol for Mass Spectrometry Data
Acquisition (LC-ESI-QTOF)
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Sample Preparation: Prepare a dilute solution of δ-tridecalactone in a suitable solvent such

as methanol or acetonitrile (e.g., 1-10 µg/mL).

Instrumentation: Utilize a liquid chromatography (LC) system coupled to a quadrupole time-

of-flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source.

LC Separation (Optional but recommended for complex samples):

Use a C18 reversed-phase column.

Employ a gradient elution with water and methanol or acetonitrile, both containing a small

amount of formic acid (e.g., 0.1%) to promote protonation.

MS Acquisition:

Operate the ESI source in positive ion mode.

Acquire full scan MS data to determine the m/z of the precursor ion ([M+H]⁺).

Perform tandem MS (MS/MS or MS2) by selecting the precursor ion (m/z 213.18) in the

quadrupole and fragmenting it in the collision cell with an appropriate collision energy

(e.g., 20 eV).

Data Analysis: Analyze the resulting mass spectra to determine the accurate mass of the

parent ion and the m/z values of the fragment ions.

Visualization of Key Molecular and Spectroscopic
Features
To aid in the understanding of the structural and fragmentation data, the following visualizations

are provided.

Molecular Structure of δ-Tridecalactone
Caption: Molecular structure of δ-tridecalactone.
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Simplified Fragmentation Pathway in Mass
Spectrometry

[M+H]⁺
m/z 213

[M+H - H₂O]⁺
m/z 195- H₂O

Side Chain Cleavage
(e.g., loss of C₈H₁₇)

Ring Fragments
m/z < 150

Click to download full resolution via product page

Caption: Simplified fragmentation of protonated δ-tridecalactone.

Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a complete and unambiguous

structural characterization of δ-tridecalactone. While experimental NMR data was not directly

available, reliable predictions based on homologous compounds and fundamental principles

offer a robust working model for its spectral features. The experimental IR and MS data provide

definitive confirmation of the lactone functional group and the molecular weight. The protocols

and interpretations provided in this guide serve as a valuable resource for scientists and

researchers working with δ-tridecalactone and related compounds, ensuring analytical rigor

and confidence in structural assignments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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